6-(2-Amino-1-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
Overview
Description
6-(2-Amino-1-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride , also known by other names such as DL-Noradrenaline hydrochloride or DL-Norepinephrine hydrochloride , is a heterocyclic organic compound. Its chemical formula is C8H12ClNO3 , with a molecular weight of 205.64 g/mol . This compound plays a significant role in various fields, including organic synthesis and pharmacology.
Synthesis Analysis
The synthesis of this compound involves the reaction of formaldehyde with an excess of ammonia . This reaction can occur either in an aqueous medium or in the vapor phase. The resulting product is hexamethylenetetramine (HMTA), which is also known as hexamine . Hexamine serves as a versatile reagent in organic synthesis, contributing to various reactions.
Molecular Structure Analysis
The structure of 6-(2-Amino-1-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride consists of a tetrahydroquinoline ring with an amino group and a hydroxyethyl group attached. The hydrochloride salt form enhances its solubility and stability .
Chemical Reactions Analysis
- Hexamine can also convert diazomethyl 5-pyrimidinyl ketone to 5-(2-amino-1-hydroxyethyl)-pyrimidine .
Physical And Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-(2-amino-1-hydroxyethyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-6-10(14)8-1-3-9-7(5-8)2-4-11(15)13-9;/h1,3,5,10,14H,2,4,6,12H2,(H,13,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCQHVRAIFSLMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(CN)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Amino-1-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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